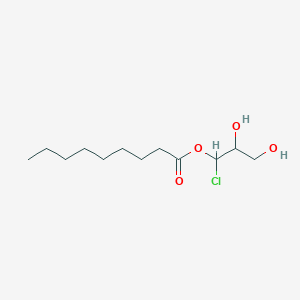
Pelargoninchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pelargoninchloride, also known as Pelargonidin 3,5-di-O-glucoside chloride, is an anthocyanin compound. Anthocyanins are natural pigments found in various fruits and vegetables, contributing to their vibrant colors. This compound is particularly known for its antioxidant and antigenotoxic properties .
准备方法
Pelargoninchloride can be synthesized through the reaction of ferric nitrate and potassium oxalate. The reaction equation is as follows:
Fe(NO3)3+K2C2O4→FeC2O4+2KNO3
The reaction product is then crystallized and dried to obtain pure this compound . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
化学反应分析
Pelargoninchloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Pelargoninchloride has a wide range of scientific research applications:
Chemistry: Used as a chemical reagent for the preparation of other compounds.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Studied for its potential anti-inflammatory, antithrombotic, and antidiabetic effects.
Industry: Used as a natural colorant in food and industrial dyes
作用机制
The mechanism of action of Pelargoninchloride involves several pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Antithrombotic Effects: It prevents the formation of blood clots by inhibiting platelet aggregation.
Antidiabetic Effects: It enhances insulin sensitivity and reduces blood glucose levels.
相似化合物的比较
Pelargoninchloride is unique among anthocyanins due to its specific structure and properties. Similar compounds include:
- Cyanidin chloride
- Delphinidin chloride
- Kuromanin chloride
- Keracyanin chloride
These compounds share similar antioxidant properties but differ in their specific chemical structures and biological activities .
This compound stands out for its potent antioxidant and antigenotoxic properties, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C12H23ClO4 |
|---|---|
分子量 |
266.76 g/mol |
IUPAC 名称 |
(1-chloro-2,3-dihydroxypropyl) nonanoate |
InChI |
InChI=1S/C12H23ClO4/c1-2-3-4-5-6-7-8-11(16)17-12(13)10(15)9-14/h10,12,14-15H,2-9H2,1H3 |
InChI 键 |
SFFKECVSGQNTFJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=O)OC(C(CO)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



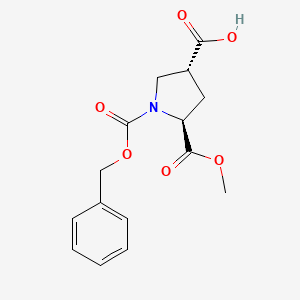
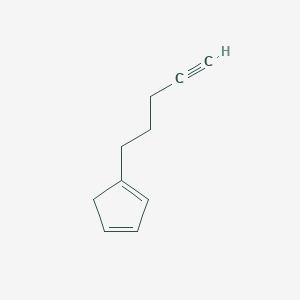
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)

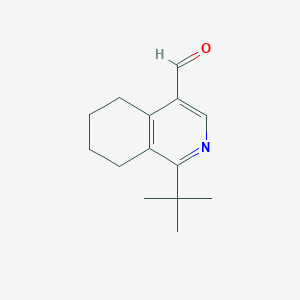
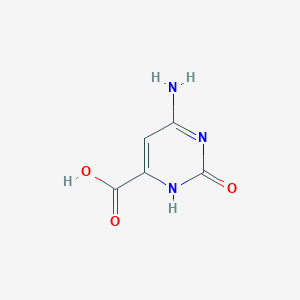
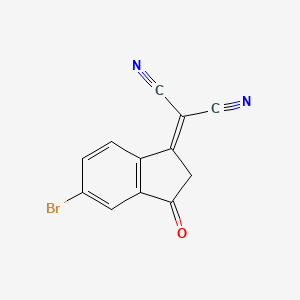
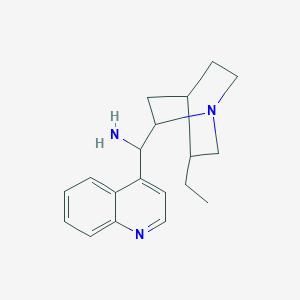
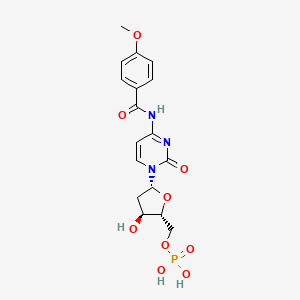
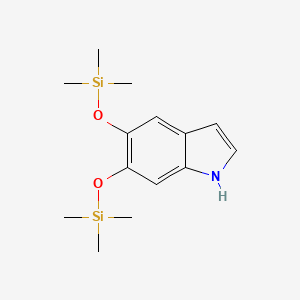


![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)
